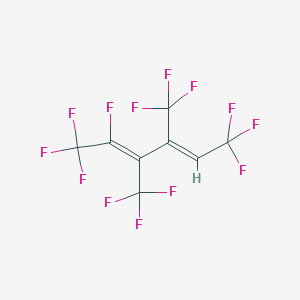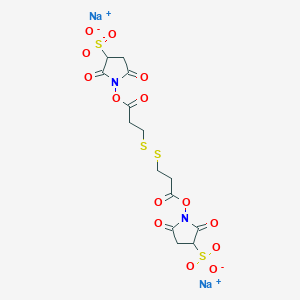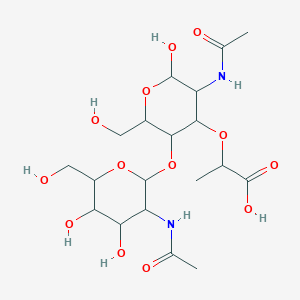
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene, also known as this compound, is a useful research compound. Its molecular formula is C8HF13 and its molecular weight is 344.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound has been used in various synthesis and reactivity studies. It participates in Diels-Alder reactions, demonstrating versatility in forming complex ring systems and metal complexes. For instance, hexafluoro-but-2-yne and actafluoro-but-2-ene, similar in structure to the heptafluoro compound, react with cyclopentadiene and other cyclic compounds to form metal complexes with chromium and molybdenum hexacarbonyls (Bursics et al., 1976).
Chemical Transformations
The compound is involved in unique chemical transformations, such as rearrangements and cycloadditions. For example, reactions of alkylallenes with hexafluoroacetone show rearrangement and Diels–Alder reactions under specific conditions (Taylor & Wright, 1973).
Polymer Synthesis
In polymer science, derivatives of this compound, like 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene, are used in the synthesis of stereoblock copolymers via ring-opening metathesis polymerisation, indicating its potential in advanced materials science (Broeders et al., 1996).
Interaction with Other Compounds
This compound and its analogs have shown interesting interactions with other chemical entities. For instance, perfluorocyclopentadiene, a related compound, combines with bis(trimethylstannyl)acetylene to yield Diels–Alder adducts, leading to further chemical transformations (Banks et al., 1973).
Kinetic and Thermodynamic Studies
The compound has been a subject in studies exploring kinetic and thermodynamic aspects of chemical reactions. A notable example is the tandem cycloaddition between hexafluoro-2-butyne and bis-furyl dienes, providing insights into kinetic and thermodynamic control in chemical reactions (Borisova et al., 2018).
Propiedades
IUPAC Name |
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF13/c9-4(8(19,20)21)3(7(16,17)18)2(6(13,14)15)1-5(10,11)12/h1H/b2-1-,4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNAJTXBVCZPB-BXTBVDPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=C(C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=C(/C(F)(F)F)\F)/C(F)(F)F)\C(F)(F)F)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)






![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)





